

Application of 1-(4-Bromophenyl)-2-morpholinoethanone in Anticancer Research

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2-morpholinoethanone

Cat. No.: B1330827

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Disclaimer: As of the current date, a thorough review of scientific literature did not yield specific studies on the anticancer applications of **1-(4-Bromophenyl)-2-morpholinoethanone**.

Therefore, the following application notes and protocols are presented as a representative guide for researchers. The information is based on the known anticancer activities of structurally related compounds containing 4-bromophenyl and morpholine moieties. The experimental data and pathways are illustrative and should be experimentally validated for the specific compound.

Introduction

1-(4-Bromophenyl)-2-morpholinoethanone is an α -amino ketone featuring a 4-bromophenyl group and a morpholine ring. Both of these structural motifs are present in various compounds investigated for their therapeutic properties, including anticancer activity. The 4-bromophenyl group has been identified as a key moiety for the cytotoxic effects of several classes of compounds against various cancer cell lines.[1][2] The morpholine ring is a prevalent heterocyclic scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and contribute to the anticancer activity of numerous agents.[3] This document provides a hypothetical framework for investigating the anticancer potential of **1-(4-Bromophenyl)-2-morpholinoethanone**.

Application Notes

Hypothesized Mechanism of Action:

Based on related compounds, **1-(4-Bromophenyl)-2-morpholinoethanone** could potentially exert its anticancer effects through several mechanisms, such as the induction of apoptosis (programmed cell death) and cell cycle arrest. The presence of the bromophenyl group might contribute to interactions with specific cellular targets, while the morpholine moiety could influence solubility and cell permeability.

Data Presentation:

Quantitative data from in vitro cytotoxicity assays are typically summarized to compare the efficacy of the compound across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure.

Table 1: Hypothetical In Vitro Cytotoxicity of **1-(4-Bromophenyl)-2-morpholinoethanone**

Cell Line	Cancer Type	IC50 (μM)	Assay Method
MCF-7	Breast Adenocarcinoma	8.5	MTT
A549	Lung Carcinoma	12.3	MTT
HepG2	Hepatocellular Carcinoma	15.7	MTT
PC-3	Prostate Cancer	10.2	MTT
HCT116	Colon Carcinoma	9.8	MTT

Note: The IC50 values presented are for illustrative purposes only and must be determined experimentally.

Experimental Protocols

1. In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of **1-(4-Bromophenyl)-2-morpholinoethanone** on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Materials:
 - Cancer cell lines (e.g., MCF-7, A549)
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - **1-(4-Bromophenyl)-2-morpholinoethanone** (dissolved in DMSO)
 - MTT solution (5 mg/mL in PBS)
 - DMSO (cell culture grade)
 - 96-well plates
 - Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
 - Prepare serial dilutions of **1-(4-Bromophenyl)-2-morpholinoethanone** in the complete culture medium.
 - After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
 - Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
 - Add 20 µL of MTT solution to each well and incubate for another 4 hours.
 - Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with the test compound.

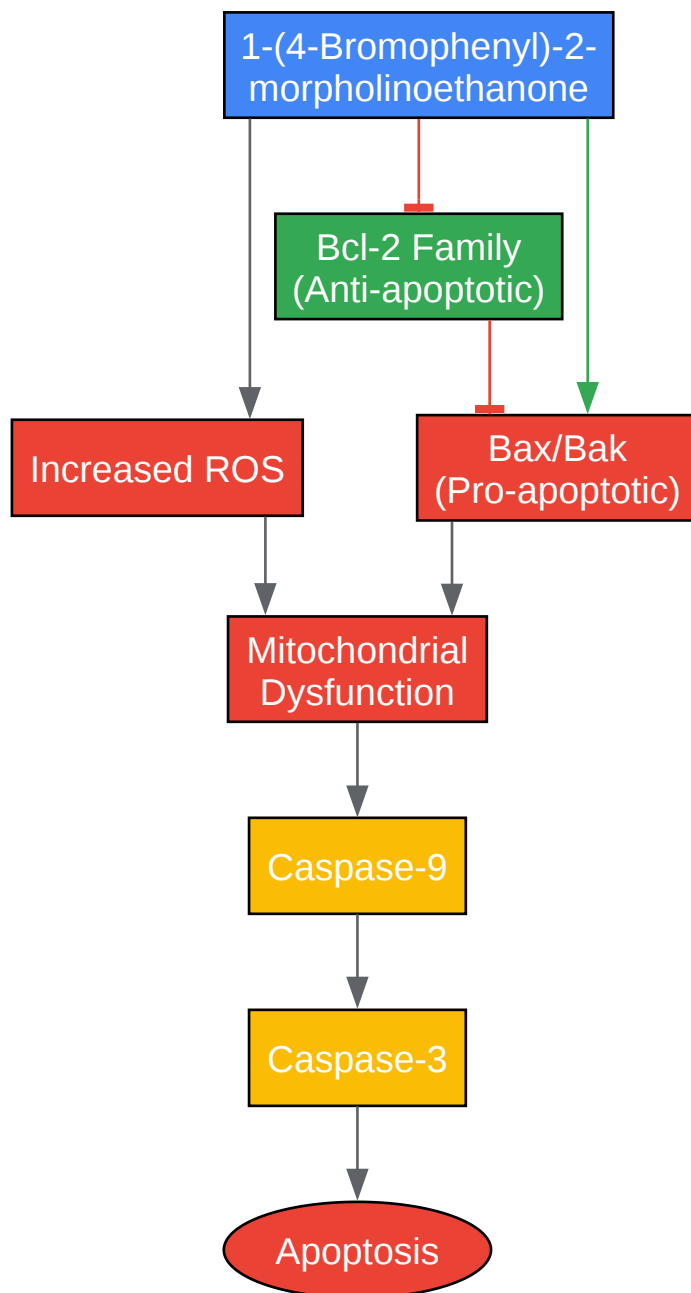
- Materials:
 - Cancer cell lines
 - **1-(4-Bromophenyl)-2-morpholinoethanone**
 - Propidium Iodide (PI) staining solution
 - RNase A
 - Cold 70% ethanol
 - Flow cytometer
- Procedure:
 - Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
 - Harvest the cells by trypsinization and wash with cold PBS.
 - Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
 - Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
 - Incubate in the dark at room temperature for 30 minutes.
 - Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol details the detection of apoptosis in treated cells.

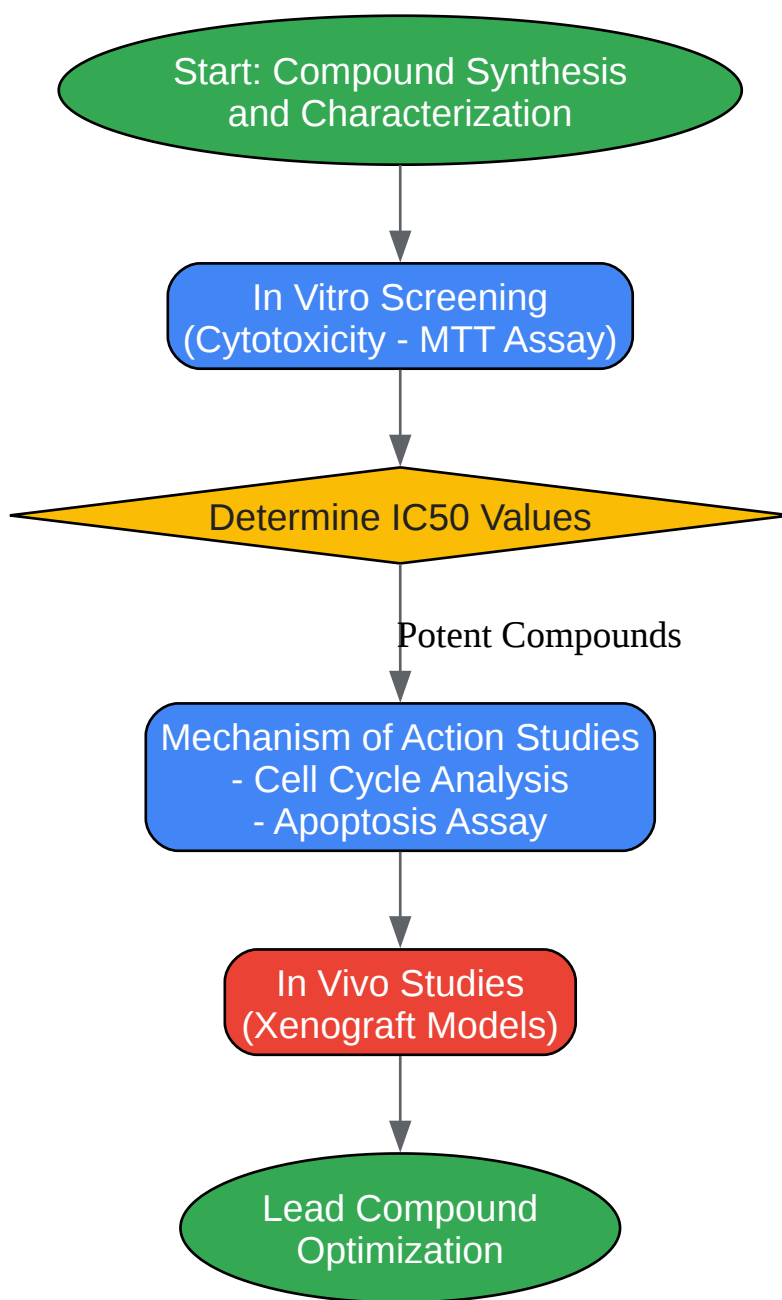
- Materials:
 - Annexin V-FITC Apoptosis Detection Kit
 - Cancer cell lines
 - **1-(4-Bromophenyl)-2-morpholinoethanone**
 - Flow cytometer
- Procedure:
 - Treat cells with the compound as described for the cell cycle analysis.
 - Harvest and wash the cells with cold PBS.
 - Resuspend the cells in 1X Binding Buffer provided in the kit.
 - Add Annexin V-FITC and Propidium Iodide to the cell suspension.
 - Incubate the cells in the dark at room temperature for 15 minutes.
 - Analyze the cells by flow cytometry within one hour to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations



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Caption: Hypothetical signaling pathway for apoptosis induction.



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Caption: Experimental workflow for anticancer drug screening.

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